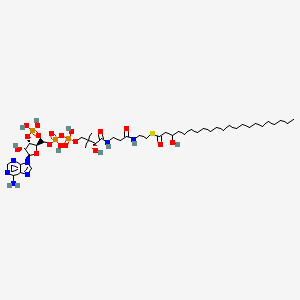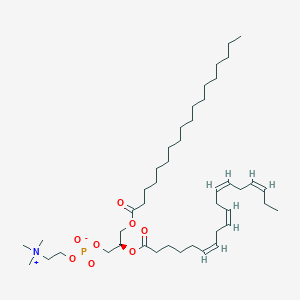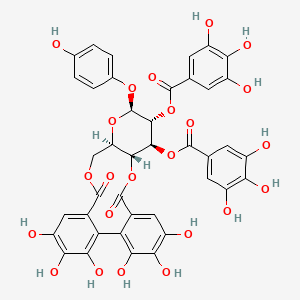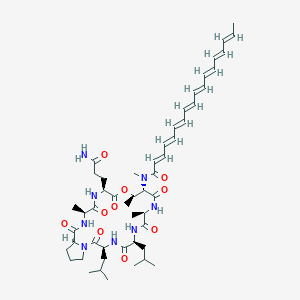
Aplysinoplide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplysinoplide C is a sesterterpenoid isolated from the marine sponge Aplysinopsis digitata that exhibits cytotoxicity against P388 mouse leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is a sesterterpenoid, a primary alcohol, a tertiary alcohol and a butenolide.
Applications De Recherche Scientifique
Anticancer Properties
Aplysinoplide C, a natural compound found in marine organisms, exhibits notable anti-tumor activities. It has been shown to enhance the sensitivity of glioma cells to temozolomide (TMZ), a standard chemotherapy agent, by increasing the levels of miR-181, a tumor suppressor that augments the effects of TMZ (Gong et al., 2014). Additionally, aplysin has been observed to suppress breast cancer growth in vivo and in vitro by down-regulating the PI3K/AKT/FOXO3a signaling pathway, which plays a crucial role in cancer progression (Zhang et al., 2017). Moreover, aplysin sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) by suppressing the P38 MAPK/Survivin pathway, enhancing TRAIL's tumor-suppressing capacity (Liu et al., 2014).
Protective Effects Against Liver Injury
Aplysin has shown protective effects against alcohol-induced liver injury in rats. It alleviates oxidative damage and modulates the expression of apoptosis-related genes, suggesting its potential as a natural source for preventing alcoholic liver damage (Ge et al., 2018).
Potential in Neuroprotection
While not directly related to Aplysinoplide C, related compounds like Cerebrolysin have demonstrated neuroprotective effects. Cerebrolysin significantly reduced the percentage of cells showing apoptotic chromatin changes in a cell stress in-vitro model, suggesting potential applications in neurological disorders (Hartbauer et al., 2001).
Propriétés
Nom du produit |
Aplysinoplide C |
|---|---|
Formule moléculaire |
C25H40O5 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
3-(hydroxymethyl)-2-[(2Z,6E)-3-(hydroxymethyl)-9-[(1S,2S)-2-hydroxy-2,6,6-trimethylcyclohexyl]-7-methylnona-2,6-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C25H40O5/c1-18(9-12-22-24(2,3)13-6-14-25(22,4)29)7-5-8-19(16-26)10-11-21-20(17-27)15-23(28)30-21/h7,10,15,21-22,26-27,29H,5-6,8-9,11-14,16-17H2,1-4H3/b18-7+,19-10-/t21?,22-,25-/m0/s1 |
Clé InChI |
BYAXMGMKQCMKDN-MWOZSAKHSA-N |
SMILES isomérique |
C/C(=C\CC/C(=C/CC1C(=CC(=O)O1)CO)/CO)/CC[C@@H]2[C@@](CCCC2(C)C)(C)O |
SMILES canonique |
CC(=CCCC(=CCC1C(=CC(=O)O1)CO)CO)CCC2C(CCCC2(C)O)(C)C |
Synonymes |
aplysinoplide C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-hydroxy-4-methoxyphenyl)methyl]-2,3,4,7,8,8a-hexahydro-1H-isoquinolin-6-one](/img/structure/B1263036.png)




![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)




![Calix[6]pyrrole](/img/structure/B1263057.png)